molecular formula C9H16S4 B026194 Bis(1,3-dithian-2-yl)methane-d CAS No. 31401-53-3

Bis(1,3-dithian-2-yl)methane-d

Cat. No.: B026194
CAS No.: 31401-53-3
M. Wt: 253.5 g/mol
InChI Key: DCJKPLNHQJEQOL-BNEYPBHNSA-N
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Description

Bis(1,3-dithian-2-yl)methane-d (CAS: 31401-53-3) is a deuterated sulfur-containing heterocyclic compound with the molecular formula C₉H₁₅DS₄. It belongs to the class of isotope-labeled compounds and is structurally characterized by two 1,3-dithiane rings linked via a methylene group, where one hydrogen atom is replaced by deuterium . This compound exhibits solubility in chlorinated solvents (e.g., chloroform, dichloromethane) and ethyl acetate, making it suitable for organic synthesis applications. Its primary use lies in isotopic labeling studies, particularly in reaction mechanism elucidation and metabolic tracing due to the kinetic isotope effects imparted by deuterium .

Chemical Reactions Analysis

Bis(1,3-dithian-2-yl)methane-d undergoes various types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, mild to strong oxidizing or reducing agents, and controlled temperatures to ensure selective reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Chemical Properties and Structure

Bis(1,3-dithian-2-yl)methane-d features two dithiane rings attached to a central methane carbon. The presence of sulfur atoms in the dithiane rings contributes to its nucleophilic character and makes it a valuable intermediate in synthetic chemistry.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its ability to undergo various reactions allows for the formation of complex molecules.

  • Synthesis of β-Hydroxy Dithiane Derivatives : Research indicates that this compound can be used to synthesize β-hydroxy dithiane derivatives through alkylation reactions. For instance, the synthesis of 1,1-diethoxy-3-(2-methyl-1,3-dithian-2-yl)propan-2-ol has been explored, demonstrating its utility in generating functionalized compounds .

Coordination Chemistry

The compound has potential applications as a chelating ligand in coordination chemistry. Its ability to form stable complexes with transition metals can be advantageous for catalysis and material science.

  • Chelating Ligands : The structural characteristics of this compound allow it to act as a bridging ligand in metal complexes. This property is crucial for developing new catalysts and materials with specific electronic properties .

Materials Science

In materials science, this compound can be utilized in the development of new polymers and nanomaterials. Its reactivity can facilitate the creation of materials with tailored properties.

  • Polymer Synthesis : The compound can participate in polymerization reactions, leading to the formation of polysulfides or other functional polymers that have applications in electronics and coatings .

Case Study 1: Synthesis of Functionalized Dithianes

A study focused on synthesizing β-hydroxy dithiane derivatives using this compound demonstrated its effectiveness as a precursor for complex organic molecules. The research showcased various reaction pathways leading to different functional groups being introduced into the dithiane framework .

Case Study 2: Coordination Complexes

Research on the coordination chemistry involving this compound highlighted its role as a chelating agent for transition metals. The formation of stable metal complexes was investigated, revealing potential applications in catalysis and materials development .

Case Study 3: Polymer Development

Investigations into the polymerization capabilities of this compound showed promising results for creating new materials with enhanced properties. These polymers exhibited unique mechanical and thermal characteristics suitable for various industrial applications .

Mechanism of Action

The mechanism of action of bis(1,3-dithian-2-yl)methane-d involves its ability to act as an acyl anion equivalent in organic synthesis. This allows it to participate in various reactions, forming stable intermediates that can be further transformed into desired products. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Structural and Functional Comparisons

The table below summarizes key structural and functional differences between Bis(1,3-dithian-2-yl)methane-d and related dithiane derivatives:

Compound CAS Number Molecular Formula Key Features Applications
This compound 31401-53-3 C₉H₁₅DS₄ Deuterated methylene bridge; enhances isotopic labeling studies. Mechanistic studies, metabolic tracing .
Bis(1,3-dithian-2-yl)methane-d2 105479-87-6 C₉H₁₄D₂S₄ Fully deuterated methylene bridge; higher isotopic purity. Advanced kinetic isotope effect studies .
2-(1,3-Dithian-2-yl)indole derivatives N/A C₂₄H₂₈N₂O₂S₂ Indole-protected dithiane; reactive anion for electrophilic substitution. Synthesis of functionalized indoles for pharmaceuticals .
5-(1,3-Dithian-2-yl)dipyrromethane N/A C₁₉H₂₀N₂S₂ Dithiane-protected formyl group; precursor for porphyrin synthesis. Construction of meso-formylporphyrins for photodynamic therapy .
(S)-1-(1,3-Dithian-2-yl)-2-propanol N/A C₆H₁₂OS₂ Chiral dithiane-alcohol hybrid; high enantiomeric excess (99% ee). Intermediate for natural product synthesis (e.g., grahamimycin A1) .

Reactivity and Stability

  • This compound: The deuterated methylene group slightly reduces reaction rates compared to non-deuterated analogs due to kinetic isotope effects. However, its stability under acidic and oxidative conditions remains comparable to non-labeled dithianes .
  • 2-(1,3-Dithian-2-yl)indoles : These derivatives exhibit enhanced reactivity when the indole nitrogen is protected (e.g., with p-methoxyphenylsulfonyl groups), enabling efficient anion formation for electrophilic attacks .
  • 5-(1,3-Dithian-2-yl)dipyrromethane : The dithiane group acts as a formyl-protecting agent, stable during porphyrin macrocyclization but removable via oxidation (e.g., DDQ/BF₃) .

Mechanistic Insights

  • In microbial reductions of thiocarbonyls, deuterated dithianes like this compound have been used to confirm stereochemical outcomes, revealing negligible racemization in thioacetal reductions .

Limitations and Challenges

  • Cost and Accessibility : Deuterated dithianes (e.g., Bis(1,3-dithian-2-yl)methane-d2) are expensive (e.g., €1,959/100mg) and require specialized suppliers like CymitQuimica or TRC .
  • Functional Specificity : Unlike 2-(1,3-dithian-2-yl)indoles, this compound lacks functional groups for direct electrophilic substitution, limiting its utility in complex molecule assembly .

Biological Activity

Bis(1,3-dithian-2-yl)methane-d, a deuterated compound, has garnered interest in various fields of research due to its unique chemical properties and potential biological applications. This article explores the biological activity of this compound, focusing on its role in metabolic studies, protein interactions, and its utility in analytical chemistry.

This compound (C9H14D2S4) features a methylene bridge connecting two 1,3-dithiane groups. The incorporation of deuterium enhances its stability and makes it an effective internal standard in NMR spectroscopy. This property allows for precise tracking of metabolic pathways without altering the biological activity of the molecules involved.

The primary mechanism of action for this compound lies in its ability to act as a labeled compound in biochemical research. The deuterium atoms facilitate the tracking of the compound through various chemical and biological processes, enabling researchers to study pathways and mechanisms with high precision.

Metabolic Tracing

One significant application of this compound is in metabolic research. Its stable isotope labeling allows for the tracing of biochemical reactions in vivo. This capability is crucial for understanding metabolic pathways and the dynamics of biochemical transformations without interference from the tracer itself.

Protein Interactions

The compound is also utilized in studying protein-protein interactions. By selectively incorporating this compound into specific sites within proteins, researchers can monitor interaction dynamics through changes in relaxation rates measured by NMR spectroscopy. This approach provides insights into the structure and dynamics of protein complexes .

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is essential to compare it with related compounds:

CompoundStructureKey Features
Bis(1,3-dithian-2-yl)methane Non-deuterated versionUsed similarly but lacks deuterium labeling for tracking.
1,3-Dithiane Simpler dithiane without methyleneBasic structure used in various organic reactions but less versatile.
2,2’-Methylenebis(1,3-dithiane) Different substitution patternOffers different reactivity but does not provide NMR advantages.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Bis(1,3-dithian-2-yl)methane-d, and how can reaction conditions be optimized to improve yield?

  • Methodology : Begin with thioacetalization of deuterated methane precursors using 1,3-dithiane derivatives. Optimize reaction stoichiometry (e.g., molar ratios of sulfur-containing reactants) and temperature (e.g., 60–80°C for controlled cyclization). Monitor progress via TLC and adjust catalysts (e.g., BF₃·Et₂O) to enhance ring formation efficiency. Post-synthesis, employ column chromatography with silica gel and ethyl acetate/hexane gradients for purification .

Q. What chromatographic techniques are recommended for purifying this compound, and how do solvent systems affect separation efficiency?

  • Methodology : Use reversed-phase HPLC with a C18 column and deuterated solvents (e.g., D₂O/ACN-d₃) to maintain isotopic integrity. For preparative-scale isolation, gradient elution (10–90% organic phase) minimizes co-elution of sulfur-containing byproducts. Validate purity via LC-MS (ESI+) and compare retention times against non-deuterated analogs .

Q. How should researchers address discrepancies in NMR data for this compound across different solvents?

  • Methodology : Record ¹H and ¹³C NMR spectra in deuterated chloroform (CDCl₃) and DMSO-d₆ to assess solvent-induced shifts. Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals from dithiane rings. Compare experimental results with DFT-calculated chemical shifts (B3LYP/6-31G**) to confirm structural assignments .

Q. What safety protocols are essential when handling this compound in the lab?

  • Methodology : Use inert-atmosphere gloveboxes for air-sensitive steps (e.g., thiol reactions). Equip fume hoods with H₂S detectors due to potential sulfur decomposition byproducts. Store deuterated compounds in amber vials under nitrogen to prevent isotopic exchange .

Advanced Research Questions

Q. How do computational methods like DFT assist in predicting the conformational stability of this compound?

  • Methodology : Perform geometry optimizations at the B3LYP/6-31G** level to analyze chair-boat transitions in dithiane rings. Calculate Gibbs free energy differences (ΔG) to identify dominant conformers. Validate with variable-temperature NMR to correlate theoretical and experimental rotational barriers .

Q. What isotopic tracing techniques validate the deuterium incorporation in this compound?

  • Methodology : Use high-resolution mass spectrometry (HRMS) with deuterium-specific isotopic patterns (e.g., M+1/M+2 ratios). Confirm site-specific deuteration via ²H NMR or IR spectroscopy, comparing C-D stretching frequencies (~2100 cm⁻¹) against non-deuterated analogs .

Q. How does the electronic structure of this compound influence its reactivity in cross-coupling reactions?

  • Methodology : Perform frontier molecular orbital (FMO) analysis using DFT to identify nucleophilic/electrophilic sites. Test reactivity in Pd-catalyzed couplings (e.g., Suzuki-Miyaura) with aryl halides. Monitor sulfur coordination to transition metals via XAS (X-ray absorption spectroscopy) .

Q. What strategies mitigate decomposition of this compound under thermal or oxidative conditions?

  • Methodology : Introduce steric hindrance via methyl substituents on dithiane rings to reduce sulfur oxidation. Stabilize the compound in anhydrous solvents (e.g., THF-d₈) and add radical scavengers (e.g., BHT) during high-temperature reactions .

Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?

  • Methodology : Grow single crystals via slow diffusion of deuterated hexane into a saturated acetone-d₆ solution. Refine X-ray diffraction data (Mo-Kα radiation) to determine bond lengths and dihedral angles between dithiane rings. Compare with non-deuterated structures to assess isotopic effects .

Q. What role does this compound play in studying sulfur-containing ligand systems in catalysis?

  • Methodology : Use it as a model ligand in transition-metal complexes (e.g., Ru or Pd). Analyze ligand-metal binding via UV-Vis titration and cyclic voltammetry. Compare catalytic efficiency in hydrogenation or C-S bond formation against non-sulfur ligands .

Properties

IUPAC Name

2-deuterio-2-(1,3-dithian-2-ylmethyl)-1,3-dithiane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16S4/c1-3-10-8(11-4-1)7-9-12-5-2-6-13-9/h8-9H,1-7H2/i8D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCJKPLNHQJEQOL-BNEYPBHNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(SC1)CC2SCCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(SCCCS1)CC2SCCCS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50483965
Record name Bis(1,3-dithian-2-yl)methane-d
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50483965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31401-53-3
Record name Bis(1,3-dithian-2-yl)methane-d
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50483965
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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